2-(1,3-Dimethylpiperidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dimethylpiperidin-3-yl)acetic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethylpiperidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often involve mild temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs multicomponent reactions and hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethylpiperidin-3-yl)acetic acid undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various substituted piperidine derivatives .
Scientific Research Applications
2-(1,3-Dimethylpiperidin-3-yl)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethylpiperidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,3-Dimethylpiperidin-3-yl)acetic acid include other piperidine derivatives such as:
- 2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride
- N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern on the piperidine ring, which can lead to unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(1,3-dimethylpiperidin-3-yl)acetic acid |
InChI |
InChI=1S/C9H17NO2/c1-9(6-8(11)12)4-3-5-10(2)7-9/h3-7H2,1-2H3,(H,11,12) |
InChI Key |
GDVSRRAHJNXJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.